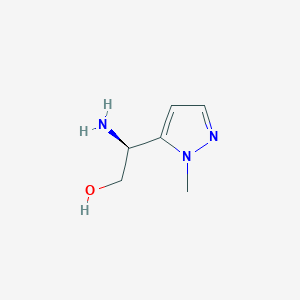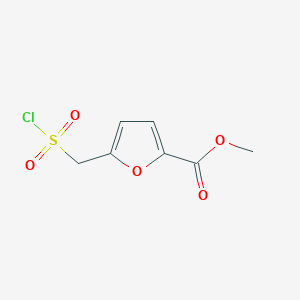![molecular formula C8H15BF3KO2 B13577910 Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K and a molecular weight of 236.081 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide involves several steps. One common method includes the reaction of 4-(methoxymethyl)oxan-4-ylmethyl bromide with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It participates in substitution reactions, particularly in Suzuki Cross-Coupling reactions, where it acts as a boronic acid surrogate
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki Cross-Coupling reactions, to form carbon-carbon bonds
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide involves its role as a boronic acid surrogate in Suzuki Cross-Coupling reactions. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound is also used in Suzuki Cross-Coupling reactions but has a different substituent on the boron atom.
Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide: This compound has a methoxycarbonyl group instead of a methoxymethyl group, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C8H15BF3KO2 |
|---|---|
Molecular Weight |
250.11 g/mol |
IUPAC Name |
potassium;trifluoro-[[4-(methoxymethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C8H15BF3O2.K/c1-13-7-8(6-9(10,11)12)2-4-14-5-3-8;/h2-7H2,1H3;/q-1;+1 |
InChI Key |
NVQBJSIQAITDHG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCOCC1)COC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


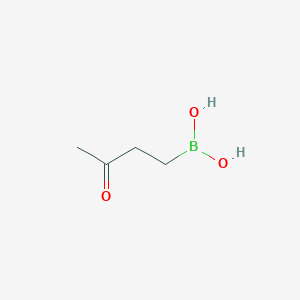
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
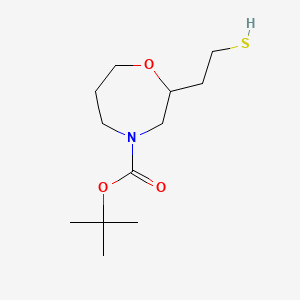
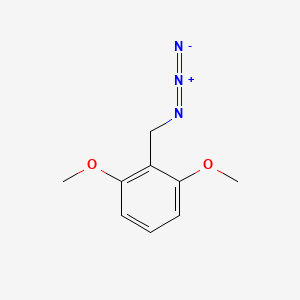
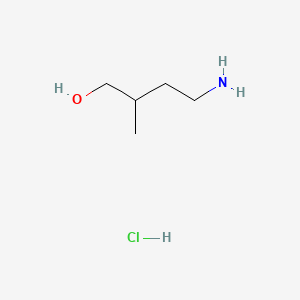
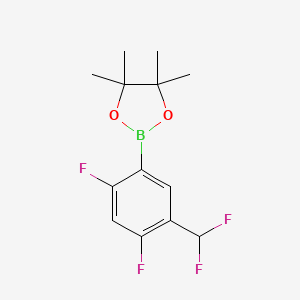
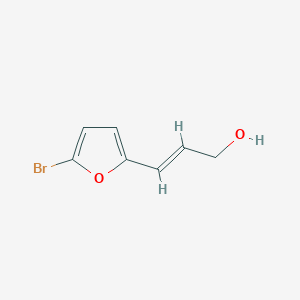
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
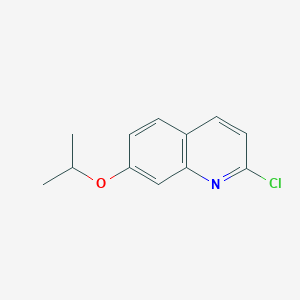
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
